molecular formula C16H14F3N3O2 B5876340 N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide

N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide

Cat. No.: B5876340
M. Wt: 337.30 g/mol
InChI Key: WUPWNVBDAPCJAX-UHFFFAOYSA-N
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Description

N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide is an organic compound with the molecular formula C16H13F3N2O2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetamides, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-3-(trifluoromethyl)aniline: Similar structure but lacks the acetamide group.

    3-(Trifluoromethyl)acetanilide: Similar structure with a different substitution pattern on the phenyl ring.

    N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure with the trifluoromethyl group in a different position.

Uniqueness

N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both the trifluoromethyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-10(23)20-13-6-3-7-14(9-13)22-15(24)21-12-5-2-4-11(8-12)16(17,18)19/h2-9H,1H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPWNVBDAPCJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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